Introduction: The Significance of 4-Bromo-3-chlorobenzotrifluoride in Modern Synthesis
Introduction: The Significance of 4-Bromo-3-chlorobenzotrifluoride in Modern Synthesis
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-3-chlorobenzotrifluoride is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical development. Its utility stems from its unique trifunctionalized benzene ring, which serves as a versatile scaffold for building complex molecular architectures. The presence of three distinct functional groups—a trifluoromethyl group (-CF₃), a bromine atom, and a chlorine atom—at specific positions allows for selective and sequential chemical transformations.
The trifluoromethyl group is a particularly valued substituent in drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving receptor binding affinity.[1] Similarly, the bromo and chloro substituents provide reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse molecular fragments. The strategic placement of these groups on the benzotrifluoride core makes this compound a critical intermediate for synthesizing novel bioactive molecules.[2]
This guide provides a comprehensive overview of the core physical properties of 4-Bromo-3-chlorobenzotrifluoride, details authoritative methodologies for their experimental determination, and discusses the expected spectroscopic profile for its structural verification.
Section 1: Chemical Identity and Structure
Precise identification is the foundation of all chemical research. The fundamental identifiers for 4-Bromo-3-chlorobenzotrifluoride are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | 4-Bromo-3-chlorobenzotrifluoride | [3][4] |
| IUPAC Name | 1-bromo-2-chloro-4-(trifluoromethyl)benzene | [5] |
| CAS Number | 402-04-0 | [3][4][5] |
| Molecular Formula | C₇H₃BrClF₃ | [3][4][5] |
| Molecular Weight | 259.45 g/mol | [3][4] |
| SMILES | FC(F)(F)C1=CC(Cl)=C(Br)C=C1 | [5] |
| InChI Key | RVTIHGGJJMXISV-UHFFFAOYSA-N | [5] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring Nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent Nodes Br [label="Br", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"]; CF3_C [label="C"]; F1 [label="F", fontcolor="#4285F4"]; F2 [label="F", fontcolor="#4285F4"]; F3 [label="F", fontcolor="#4285F4"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];
// Benzene Ring Edges (double bonds implied) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent Edges C1 -- CF3_C; CF3_C -- F1; CF3_C -- F2; CF3_C -- F3; C2 -- H1; C3 -- Cl; C4 -- Br; C5 -- H2; C6 -- H3;
// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; CF3_C [pos="0,3.0!"]; F1 [pos="-0.8,4!"]; F2 [pos="0,4!"]; F3 [pos="0.8,4!"]; H1 [pos="-2.3,1.3!"]; Cl [pos="-2.6,-1.5!"]; Br [pos="0,-3.0!"]; H2 [pos="2.3,-1.3!"]; H3 [pos="2.3,1.3!"];
}
Caption: 2D structure of 4-Bromo-3-chlorobenzotrifluoride (CAS 402-04-0).
Section 2: Core Physicochemical Properties
The physical properties of a compound dictate its behavior in reactions, purifications, and formulations. The high molecular weight and halogenation of this molecule result in a high-density liquid with a relatively high boiling point.
| Property | Value | Source(s) |
| Appearance | Liquid | - |
| Purity | ≥97.5% (by GC) | [5] |
| Melting Point | -25.0 to -22.8 °C | |
| Boiling Point | 211.3 °C (at 760 mmHg) | |
| Density | 1.7 g/cm³ (at 25 °C) | |
| Flash Point | 81.6 °C | |
| Vapor Pressure | 0.267 mmHg (at 25 °C) | |
| Refractive Index | 1.492 | |
| LogP (XLogP3) | 4.1 |
Section 3: Methodologies for Physical Property Determination
The accurate determination of physical properties is essential for ensuring the quality and consistency of a chemical intermediate. This section outlines standard, self-validating protocols for key analytical procedures.
Caption: General workflow for the physical characterization of a chemical intermediate.
Protocol 3.1: Purity Assessment via Gas Chromatography (GC)
Expertise & Experience: Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for assessing the purity of volatile and thermally stable organic compounds like 4-Bromo-3-chlorobenzotrifluoride. Its high resolving power separates the main component from impurities, and the FID provides a response proportional to the mass of carbon, allowing for accurate area-percent purity calculations without requiring individual standards for every minor impurity.[6]
Detailed Methodology:
-
Sample Preparation: Accurately weigh ~20 mg of the 4-Bromo-3-chlorobenzotrifluoride sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity solvent such as Dichloromethane or Methanol.[7][8]
-
Instrument Setup (Typical Conditions):
-
GC System: Agilent Intuvo 9000 GC or equivalent.[9]
-
Column: Agilent HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Inlet: 250 °C, Split mode (e.g., 50:1 split ratio).[7]
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature of 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[7]
-
Detector: FID at 300 °C.[9]
-
-
Analysis: Inject a solvent blank to ensure no system contamination. Inject the prepared sample solution.
-
Data Processing (Trustworthiness): Integrate all peaks in the resulting chromatogram, excluding the solvent peak. Calculate the purity by dividing the peak area of the main component by the total area of all integrated peaks and multiplying by 100. The system is self-validating by ensuring the sum of all components approximates 100%.
Protocol 3.2: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC offers superior accuracy and reproducibility for melting point determination compared to traditional visual methods. It measures the heat flow required to change the sample's temperature, providing a precise onset temperature for the melting endotherm. This method is compliant with standards such as ASTM D3418.[3]
Detailed Methodology:
-
Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C).[4][10]
-
Sample Preparation: Hermetically seal 2-10 mg of the liquid sample in an aluminum Tzero pan. Prepare an identical empty, sealed pan to serve as a reference.[4]
-
Instrument Setup:
-
Atmosphere: Nitrogen purge gas at 50 mL/min.
-
Thermal Program:
-
Equilibrate at 0 °C.
-
Cool to -60 °C at 10 °C/min.
-
Hold isothermally for 5 minutes to ensure complete solidification.
-
Heat from -60 °C to 30 °C at a rate of 10 °C/min.[3]
-
-
-
Data Analysis: Record the heat flow versus temperature. The melting point (Tm) is determined as the extrapolated onset temperature of the melting endotherm peak.[3] This method provides a validated thermal fingerprint of the material.
Section 4: Structural Characterization & Expected Spectroscopic Profile
While experimental spectra for 4-Bromo-3-chlorobenzotrifluoride are not widely available in public databases, its structure allows for the confident prediction of its key spectroscopic features. This analysis is vital for researchers to confirm the identity of their synthesized or procured material.
-
Expected ¹H NMR (in CDCl₃): The 1,2,4-trisubstituted aromatic ring will show three distinct proton signals in the aromatic region (~7.0-8.0 ppm).
-
One signal will appear as a doublet.
-
A second signal will appear as a doublet of doublets.
-
The third signal will likely be a narrow doublet or singlet-like peak.
-
-
Expected ¹⁹F NMR (in CDCl₃): A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift should appear in the typical range for an aryl-trifluoromethyl group, approximately -60 to -65 ppm relative to CFCl₃.
-
Expected ¹³C NMR (in CDCl₃): Seven signals are expected.
-
Six signals in the aromatic region (~120-140 ppm).
-
The carbon of the -CF₃ group will appear as a characteristic quartet due to one-bond C-F coupling.
-
The aromatic carbon directly attached to the -CF₃ group will also show a smaller quartet coupling.
-
-
Expected Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): A complex and highly characteristic cluster of peaks will be observed for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This will result in major peaks at m/z 258, 260, and 262.
-
Fragmentation: Common fragmentation pathways would include the loss of Br (M-79/81), Cl (M-35/37), and CF₃ (M-69) radicals.
-
-
Expected Infrared (IR) Spectroscopy:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1350-1100 cm⁻¹: Very strong, characteristic C-F stretching bands from the -CF₃ group.
-
~1100-800 cm⁻¹: C-Cl and C-Br stretching, and C-H out-of-plane bending in the fingerprint region.
-
Section 5: Safety and Handling
Trustworthiness: Adherence to established safety protocols is non-negotiable. The following information is synthesized from Globally Harmonized System (GHS) classifications and standard safety data.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |
(Data sourced from ECHEMI)
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-3-chlorobenzotrifluoride is a key chemical intermediate whose physical properties are defined by its halogenated and trifluoromethylated structure. As a high-boiling, dense liquid, its handling and purification require standard laboratory techniques such as gas chromatography for purity assessment and vacuum distillation for purification. The methodologies and expected analytical data presented in this guide provide researchers and drug development professionals with a robust framework for the quality control and characterization of this valuable synthetic building block, ensuring its reliable application in the advancement of chemical and pharmaceutical research.
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